Summary of the Application: GSK 4027 is a chemical probe for the PCAF (p300/CREB binding protein associated factor) and GCN5 (general control non-derepressible 5) bromodomains . These multidomain proteins have been implicated in retroviral infection, inflammation pathways, and cancer development .
Methods of Application: GSK 4027’s potency was measured using a TR-FRET binding competition assay with a truncated PCAF bromodomain and a fluorescently tagged bromodomain ligand . The IC50 (half maximal inhibitory concentration) was 40 nM, and the Ki (binding affinity) was 1.4 nM in a BROMOscan assay .
Results or Outcomes: GSK 4027 showed high potency for the PCAF/GCN5 bromodomain, high solubility, cellular target engagement, and significant selectivity over the BET family and other bromodomain families . In a cellular potency test, the IC50 was 60 nM in a Promega NanoBRET assay, measuring the displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 in HEK293 cells .
GSK 4027 is a small molecule compound identified as a selective inhibitor of the bromodomains associated with the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). It has been characterized for its high potency, with a binding affinity (Ki) of approximately 1.4 nanomolar and an inhibitory concentration (IC50) of around 60 nanomolar in chromatin context assays . This compound serves as a valuable chemical probe in research related to epigenetic regulation, particularly in the context of histone acetylation.
The primary chemical reaction involving GSK 4027 is its interaction with the bromodomain of PCAF and GCN5, where it competes with acetylated lysine residues for binding. This mechanism of action inhibits the recruitment of these bromodomain-containing proteins to acetylated histones, thereby affecting gene expression and chromatin remodeling. The specificity of GSK 4027 for these bromodomains makes it a useful tool for studying their biological functions .
GSK 4027 exhibits significant biological activity as an inhibitor of histone acetylation processes. By blocking the bromodomains of PCAF and GCN5, it can modulate various cellular pathways involved in transcriptional regulation. Studies have shown that GSK 4027 can influence cell proliferation and differentiation, making it a potential candidate for therapeutic applications in diseases where epigenetic dysregulation plays a key role, such as cancer .
The synthesis is designed to yield a compound that meets the required pharmacological profiles for use as a research tool .
GSK 4027 has several applications in biomedical research:
Interaction studies involving GSK 4027 primarily focus on its binding affinity and selectivity toward PCAF and GCN5 bromodomains. These studies often employ techniques such as:
Such studies confirm the compound's selectivity and potency, further validating its role as a chemical probe in epigenetic research .
Several compounds exhibit structural or functional similarities to GSK 4027. Below is a comparison highlighting its uniqueness:
Compound Name | Target | Ki (nM) | Unique Features |
---|---|---|---|
GSK 4028 | PCAF/GCN5 Bromodomains | >10,000 | Enantiomeric negative control |
JQ1 | BRD4 | ~0.5 | Broader bromodomain inhibition |
I-BET151 | BET Proteins | ~0.5 | Selective for BET family |
CPI-0610 | BET Proteins | ~0.6 | Used in clinical trials for hematological malignancies |
GSK 4027 stands out due to its selective inhibition of PCAF and GCN5 bromodomains, whereas other compounds like JQ1 and I-BET151 target broader classes of bromodomains or different protein families altogether .